4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide)
Description
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) (CAS 4293-61-2) is a dihydrazide derivative featuring an imidazolidine core substituted with an ethyl group at the 4-position and propionohydrazide moieties at the 1- and 3-positions . This compound belongs to a class of thermal latent curing agents used in epoxy-based adhesives and sealing materials. Its structure enables reactivity with epoxide groups in resins, forming crosslinked networks under controlled conditions.
Properties
CAS No. |
93893-55-1 |
|---|---|
Molecular Formula |
C11H20N6O4 |
Molecular Weight |
300.31 g/mol |
IUPAC Name |
3-[5-ethyl-3-(3-hydrazinyl-3-oxopropyl)-2,4-dioxoimidazolidin-1-yl]propanehydrazide |
InChI |
InChI=1S/C11H20N6O4/c1-2-7-10(20)17(6-4-9(19)15-13)11(21)16(7)5-3-8(18)14-12/h7H,2-6,12-13H2,1H3,(H,14,18)(H,15,19) |
InChI Key |
WMURWOOSOYACHB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)N1CCC(=O)NN)CCC(=O)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) typically involves multi-step organic reactions. The specific synthetic routes and reaction conditions can vary depending on the desired yield and purity. Generally, the preparation involves the reaction of appropriate starting materials under controlled conditions, often requiring specialized organic synthesis techniques and equipment .
Chemical Reactions Analysis
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 4-Ethyl-2,5-dioxoimidazolidine-1,3-di(propionohydrazide) involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Analogues
Key dihydrazide-based curing agents are compared below:
Performance Comparison
Reactivity and Curing Behavior
- Cyclic vs. Linear Dihydrazides : Cyclic imidazolidine derivatives (e.g., VDH) exhibit delayed curing due to steric hindrance and thermal latency, unlike linear aliphatic dihydrazides (ADH, SDH), which cure faster but lack processability for high-precision applications .
- In contrast, methyl-substituted analogues (e.g., α1,4-dimethyl) show lower solubility due to reduced polarity .
Adhesive and Mechanical Properties
- VDH (4-Isopropyl) : Demonstrated superior adhesion strength (≥15 MPa) in epoxy-based LCD sealing materials, outperforming ADH and IDH due to optimized crosslink density .
- Ethyl Variant (Theoretical) : Expected to exhibit intermediate adhesion between VDH and linear dihydrazides, balancing flexibility and rigidity.
Thermal and Chemical Stability
- Aromatic vs. Aliphatic : IDH (aromatic) shows higher thermal resistance (>200°C) but poor compatibility with polar resins. Cyclic imidazolidines (e.g., VDH) offer moderate thermal stability (150–180°C) with better resin compatibility .
Application-Specific Advantages
- LCD Sealing : VDH’s latency allows precise curing during high-temperature LCD fabrication, while ADH and SDH are unsuitable due to premature curing .
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